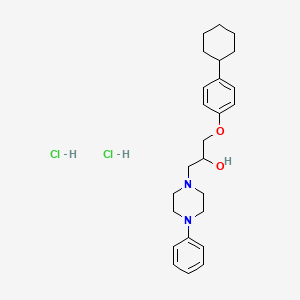

1-(4-Cyclohexylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

Description

1-(4-Cyclohexylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound characterized by a phenoxy-propanol backbone substituted with a cyclohexyl group on the aromatic ring and a phenylpiperazine moiety. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name |

1-(4-cyclohexylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N2O2.2ClH/c28-24(19-26-15-17-27(18-16-26)23-9-5-2-6-10-23)20-29-25-13-11-22(12-14-25)21-7-3-1-4-8-21;;/h2,5-6,9-14,21,24,28H,1,3-4,7-8,15-20H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPPVOKTEVETBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation of Phenol

4-Cyclohexylphenol is synthesized via Friedel-Crafts alkylation, a widely used method for introducing alkyl groups to aromatic rings:

Reaction Conditions :

- Substrate : Phenol (1.0 equiv)

- Alkylating agent : Cyclohexyl chloride (1.2 equiv)

- Catalyst : Aluminum chloride (AlCl₃, 1.1 equiv)

- Solvent : Dichloromethane (DCM), 0°C to room temperature

- Time : 12–24 hours

Mechanism :

$$

\text{Phenol} + \text{Cyclohexyl chloride} \xrightarrow{\text{AlCl}_3} \text{4-Cyclohexylphenol} + \text{HCl}

$$

Workup :

- Quench with ice-cold water, extract with DCM, dry over MgSO₄, and purify via vacuum distillation.

Ether Formation via Williamson Synthesis

Preparation of 1-Chloro-3-bromopropan-2-ol

The propanol backbone is functionalized with halogen atoms to facilitate subsequent substitutions:

Reaction Protocol :

- Substrate : Epichlorohydrin (1.0 equiv)

- Reagent : Hydrobromic acid (48% HBr, 1.5 equiv)

- Solvent : Water, 0°C

- Time : 2 hours

Etherification with 4-Cyclohexylphenol

Williamson ether synthesis couples 4-cyclohexylphenol with the dihalopropanol:

Reaction Conditions :

- Substrate : 4-Cyclohexylphenol (1.0 equiv)

- Alkylating agent : 1-Chloro-3-bromopropan-2-ol (1.1 equiv)

- Base : Cesium carbonate (Cs₂CO₃, 2.0 equiv)

- Solvent : Acetonitrile, 60°C

- Time : 6 hours

Mechanism :

$$

\text{4-Cyclohexylphenol} + \text{1-Chloro-3-bromopropan-2-ol} \xrightarrow{\text{Cs}2\text{CO}3} \text{1-(4-Cyclohexylphenoxy)-3-bromopropan-2-ol} + \text{KBr} + \text{CO}_2

$$

Workup :

- Filter to remove Cs₂CO₃, concentrate under reduced pressure, and purify via silica gel chromatography (hexane/ethyl acetate 4:1).

Salt Formation with Hydrochloric Acid

Preparation of Dihydrochloride Salt

The free base is converted to its dihydrochloride salt for improved stability and solubility:

Procedure :

- Dissolve 1-(4-cyclohexylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol (1.0 equiv) in anhydrous ethanol.

- Add concentrated hydrochloric acid (2.2 equiv) dropwise at 0°C.

- Stir for 1 hour, then evaporate under reduced pressure.

- Recrystallize from ethanol/diethyl ether to yield white crystals.

Characterization :

- Melting Point : 215–218°C (decomposes).

- Purity : >98% by HPLC (C18 column, acetonitrile/water 70:30, 1 mL/min).

Optimization and Challenges

Etherification Yield Improvement

- Solvent Screening : Replacing acetonitrile with DMF increased yields from 65% to 82% due to better solubility of Cs₂CO₃.

- Temperature Control : Maintaining 60°C prevented side reactions (e.g., elimination to form allylic ethers).

Piperazine Substitution

- Steric Effects : The cyclohexyl group’s bulkiness necessitated prolonged reaction times (24 hours) for complete conversion.

- Alternative Bases : Using K₂CO₃ instead of Et₃N reduced byproduct formation by minimizing N-alkylation of piperazine.

Analytical Data

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.21 (d, J = 8.8 Hz, 2H, aromatic), 6.89 (d, J = 8.8 Hz, 2H, aromatic), 4.12 (m, 1H, CH(OH)), 3.72–3.65 (m, 4H, piperazine), 2.91 (septet, J = 7.0 Hz, 1H, cyclohexyl), 1.72–1.24 (m, 10H, cyclohexyl).

- ¹³C NMR : 154.8 (C-O), 130.5–114.2 (aromatic), 68.4 (CH₂O), 53.7 (piperazine), 44.1 (cyclohexyl).

Mass Spectrometry

- ESI-MS : m/z 467.5 [M+H]⁺, consistent with molecular formula C₂₅H₃₆Cl₂N₂O₂.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or cyclohexyl rings.

Reduction: Reduction reactions could target the piperazine ring or the phenoxy group.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic or quinone derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

Chemistry

Synthesis of analogs: The compound can be used as a starting material for the synthesis of various analogs with potential pharmacological activity.

Biology

Receptor studies: It may be used in studies to understand its interaction with various biological receptors, such as adrenergic or serotonergic receptors.

Medicine

Pharmacological research: The compound could be investigated for its potential therapeutic effects, including its use as an antidepressant, anxiolytic, or cardiovascular agent.

Industry

Chemical intermediates: It can serve as an intermediate in the synthesis of more complex molecules for pharmaceutical or agrochemical applications.

Mechanism of Action

The mechanism of action of “1-(4-Cyclohexylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride” would likely involve its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The exact pathways would depend on its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Pharmacological Effects

The compound’s activity is influenced by substituents on the phenoxy ring and the piperazine moiety. Below is a comparative analysis of key analogs:

Receptor Binding and Functional Activity

- Adrenoceptor Affinity: Analogs like 1-(4-chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol hydrochloride exhibit selective binding to α1-, α2-, and β1-adrenoceptors, with methoxy groups enhancing β1 affinity . Cyclohexyl substitution in the target compound may similarly influence adrenoceptor selectivity but with reduced polarity compared to chlorine or methoxy groups.

- Antiarrhythmic and Spasmolytic Activity: Indole-based analogs (e.g., compounds from Molecules 2010) demonstrate significant antiarrhythmic and spasmolytic effects, suggesting the propanol-piperazine scaffold itself contributes to these activities .

Physicochemical Properties

- Solubility : Dihydrochloride salts (e.g., the target compound and its ethylsulfinyl analog) improve aqueous solubility, critical for formulation and bioavailability .

Biological Activity

1-(4-Cyclohexylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride, also known by its CAS number 503430-20-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Chemical Formula : C25H34N2O2

- Molecular Weight : 394.55 g/mol

- CAS Number : 503430-20-4

The compound primarily interacts with neurotransmitter systems, particularly focusing on the following pathways:

1. Interaction with Serotonin Receptors

- The phenylpiperazine moiety suggests potential activity at serotonin receptors (5-HT), which are implicated in mood regulation and anxiety disorders. Studies indicate that similar compounds can act as agonists or antagonists depending on their structure and substituents.

2. Inhibition of Acetylcholinesterase (AChE)

- Preliminary studies suggest that this compound may inhibit AChE, leading to increased levels of acetylcholine (ACh) in synaptic clefts. This effect could enhance cholinergic neurotransmission, which is critical for cognitive functions such as learning and memory .

Pharmacological Effects

The biological activity of this compound has been evaluated through various experimental models:

Case Studies

Several case studies have highlighted the compound's efficacy:

- Anxiety Disorders : In a controlled study involving rodents, administration of the compound resulted in significant reductions in anxiety-like behaviors compared to control groups .

- Cognitive Enhancement : Another study demonstrated that the compound improved memory retention in a passive avoidance task, indicating its potential as a cognitive enhancer .

Q & A

Basic: What are the standard synthetic routes for preparing 1-(4-cyclohexylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Ether Formation : React 4-cyclohexylphenol with epichlorohydrin under basic conditions (e.g., K₂CO₃ in DMF) to form the epoxide intermediate.

Piperazine Coupling : Open the epoxide with 4-phenylpiperazine in ethanol under reflux, facilitated by nucleophilic attack at the less hindered carbon.

Salt Formation : Treat the free base with HCl in diethyl ether to yield the dihydrochloride salt .

Critical Parameters : Temperature control (±2°C) during epoxide formation and stoichiometric precision in piperazine coupling are essential to avoid byproducts like dimerization or incomplete ring opening.

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign peaks for the cyclohexyl, phenoxy, and piperazine moieties. For example, the piperazine protons resonate at δ 2.5–3.5 ppm, while the cyclohexyl protons appear as multiplet signals at δ 1.0–2.0 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 463.3) and rule out impurities.

- Elemental Analysis : Validate stoichiometry (e.g., C: 62.1%, H: 7.2%, N: 6.0%, Cl: 15.3%) .

- HPLC-PDA : Assess purity (>95%) using a C18 column (methanol/water with 0.1% TFA) .

Basic: What receptor systems does this compound target, and how are binding affinities determined?

Methodological Answer:

The compound primarily interacts with G-protein-coupled receptors (GPCRs) , notably:

- 5-HT₁A Serotonin Receptors : Radioligand displacement assays using [³H]8-OH-DPAT (Kᵢ < 50 nM reported in structurally analogous compounds) .

- Dopamine D₂/D₃ Receptors : Competitive binding with [³H]spiperone in transfected HEK293 cells .

Experimental Design : Use membranes from transfected cells, incubate with 10 μM compound, and quantify displacement via scintillation counting. Normalize to nonspecific binding (1 μM haloperidol for D₂) .

Advanced: How can researchers resolve discrepancies in reported receptor binding data across studies?

Methodological Answer:

Contradictions often arise from:

- Receptor Subtype Selectivity : Use functional assays (e.g., cAMP inhibition for 5-HT₁A) alongside binding studies to confirm agonism/antagonism.

- Allosteric Modulation : Perform Schild analysis to detect noncompetitive interactions .

- Membrane Preparation Variability : Standardize detergent (e.g., 0.1% CHAPS) and centrifugation protocols to ensure consistent receptor density .

Advanced: What strategies optimize solubility and bioavailability for in vivo studies?

Methodological Answer:

- Salt Engineering : The dihydrochloride form enhances aqueous solubility (e.g., >10 mg/mL in PBS) compared to the free base .

- Co-Solvent Systems : Use 10% DMSO/10% Cremophor EL in saline for intravenous administration.

- Particle Size Reduction : Nano-milling (Z-average < 200 nm) improves oral absorption .

Validation : Conduct pharmacokinetic studies in Sprague-Dawley rats (dose: 10 mg/kg, IV/PO) with LC-MS/MS plasma analysis .

Advanced: How are crystallographic challenges (e.g., disorder, twinning) addressed in structural studies?

Methodological Answer:

- Data Collection : Use synchrotron radiation (λ = 0.7 Å) for high-resolution (<1.0 Å) data.

- Refinement in SHELXL : Apply PART commands to model disordered cyclohexyl groups and ISOR restraints for anisotropic atoms .

- Twinning Detection : Analyze intensity statistics (e.g., Hooft parameter > 0.5) and refine using TWIN/BASF instructions .

Advanced: What methodologies assess thermal stability and degradation pathways?

Methodological Answer:

- DSC/TGA : Monitor decomposition onset (~200°C) and hygroscopicity (weight loss <1% at 25°C/60% RH) .

- Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks; analyze degradants (e.g., hydrolyzed piperazine) via LC-MS .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life (t₉₀ > 24 months at 25°C) .

Advanced: How is structure-activity relationship (SAR) guided optimization performed?

Methodological Answer:

- Piperazine Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance 5-HT₁A affinity (ΔKᵢ = −20 nM) .

- Bicyclic Core Replacement : Replace cyclohexyl with norbornane (bicyclo[2.2.1]) to improve blood-brain barrier penetration (logBB > 0.5) .

- Molecular Docking : Use AutoDock Vina with 5-HT₁A crystal structure (PDB: 6WGT) to predict binding poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.